molecular formula C17H22O4 B12984902 (S)-4-(tert-Butoxy)-2-((R)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-((R)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid

Cat. No.: B12984902
M. Wt: 290.4 g/mol
InChI Key: HVLHHAZROKMPGV-KBPBESRZSA-N
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Description

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxy group, an indanyl moiety, and a butanoic acid backbone, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-(®-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, indanone, and butanoic acid derivatives.

    Formation of Intermediates: The initial step involves the formation of an intermediate through a series of reactions, including esterification and reduction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer.

    Final Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-(®-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butoxy)-2-((S)-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    tert-Butyl 4-oxobutanoate: A structurally related compound with a simpler backbone.

    Indanyl butanoic acid derivatives: Compounds with similar indanyl and butanoic acid moieties.

Uniqueness

(S)-4-(tert-Butoxy)-2-(®-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is unique due to its specific chiral configuration and the presence of both tert-butoxy and indanyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

(2S)-2-[(1R)-2,3-dihydro-1H-inden-1-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C17H22O4/c1-17(2,3)21-15(18)10-14(16(19)20)13-9-8-11-6-4-5-7-12(11)13/h4-7,13-14H,8-10H2,1-3H3,(H,19,20)/t13-,14-/m0/s1

InChI Key

HVLHHAZROKMPGV-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]([C@H]1CCC2=CC=CC=C12)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CCC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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